Benzamidine

Descripción general

Descripción

La benzamida es un compuesto orgánico con la fórmula C₆H₅C(NH)NH₂. Es la amida arílica más simple y aparece como un sólido blanco que es ligeramente soluble en agua. La benzamida se maneja comúnmente como su sal de clorhidrato, que es un sólido blanco y soluble en agua . Este compuesto es conocido por su función como inhibidor competitivo reversible de la tripsina, enzimas similares a la tripsina y serina proteasas .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La benzamida puede sintetizarse mediante la reacción de benzonitrilo con cloruro de hidrógeno en presencia de alcohol etílico absoluto. La reacción implica hacer pasar cloruro de hidrógeno seco a través de una solución enfriada de benzonitrilo y alcohol etílico hasta que el gas sea absorbido .

Métodos de Producción Industrial: Los métodos de producción industrial para la benzamida generalmente implican rutas de síntesis similares, pero a mayor escala, asegurando que la pureza y el rendimiento del compuesto estén optimizados para el uso comercial.

Análisis De Reacciones Químicas

Tipos de Reacciones: La benzamida experimenta diversas reacciones químicas, que incluyen:

Oxidación: La benzamida puede oxidarse para formar derivados de la benzamida.

Reducción: Las reacciones de reducción pueden convertir la benzamida en otros compuestos relacionados.

Sustitución: La benzamida puede participar en reacciones de sustitución, donde sus grupos funcionales son reemplazados por otros átomos o grupos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan a menudo.

Sustitución: Las reacciones de sustitución pueden implicar reactivos como halógenos u otros nucleófilos.

Productos Principales Formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados de la benzamida con grupos funcionales adicionales, mientras que las reacciones de sustitución pueden producir una variedad de benzamidas sustituidas.

Aplicaciones Científicas De Investigación

La benzamida tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Mecanismo De Acción

La benzamida ejerce sus efectos actuando como un inhibidor competitivo reversible de la tripsina, enzimas similares a la tripsina y serina proteasas . Se une al sitio activo de estas enzimas, evitando que el sustrato acceda al sitio y, por lo tanto, inhibiendo la actividad de la enzima. Este mecanismo es crucial para evitar la degradación de proteínas durante los estudios de cristalografía y en varios ensayos bioquímicos .

Compuestos Similares:

Guanidina: Otro compuesto de amida con propiedades inhibitorias similares.

Aminoguanidina: Conocido por su función como inhibidor de la óxido nítrico sintasa.

Fenilguanidina: Comparte similitudes estructurales con la benzamida y exhibe efectos inhibitorios similares.

Unicidad de la Benzamida: La benzamida es única debido a su acción inhibitoria específica sobre la tripsina y las enzimas similares a la tripsina, lo que la hace particularmente valiosa en estudios enzimáticos y cristalografía de proteínas. Su capacidad para formar complejos estables con estas enzimas la diferencia de otros compuestos similares .

Comparación Con Compuestos Similares

Guanidine: Another amidine compound with similar inhibitory properties.

Aminoguanidine: Known for its role as an inhibitor of nitric oxide synthase.

Phenylguanidine: Shares structural similarities with benzamidine and exhibits similar inhibitory effects.

Uniqueness of this compound: this compound is unique due to its specific inhibitory action on trypsin and trypsin-like enzymes, making it particularly valuable in enzymatic studies and protein crystallography. Its ability to form stable complexes with these enzymes sets it apart from other similar compounds .

Actividad Biológica

Benzamidine is an organic compound known for its diverse biological activities, particularly as an inhibitor of various proteases and its potential therapeutic applications in treating bacterial infections and amyloid diseases. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against pathogens, and its role in protein aggregation disorders.

Chemical Structure and Properties

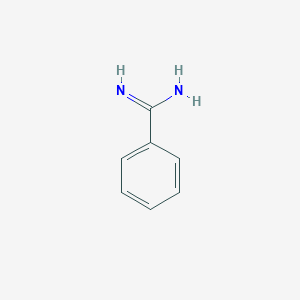

This compound is characterized by the following chemical structure:

This structure includes an amidine functional group, which is crucial for its biological interactions. The compound's ability to form hydrogen bonds and interact with active sites on enzymes underlies its inhibitory effects.

This compound primarily functions as a trypsin inhibitor , binding to the enzyme's substrate-binding site. This interaction prevents trypsin from catalyzing reactions involving peptide substrates, thus inhibiting proteolytic activity. Research has shown that this compound derivatives exhibit varying degrees of inhibition, with some derivatives demonstrating significantly enhanced inhibitory effects compared to this compound itself .

Inhibition of Virulence Factors

This compound and its derivatives have been studied for their ability to inhibit virulence factors in pathogenic bacteria such as Porphyromonas gingivalis, which is implicated in periodontal disease. These compounds inhibit Arg-gingipains, critical proteases that facilitate bacterial virulence by degrading host tissues . A study demonstrated that this compound derivatives could reduce the lethality of P. gingivalis in a fertilized egg model, indicating their potential as therapeutic agents in managing periodontal infections .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound derivatives against various pathogens. For instance, novel imino bases derived from this compound exhibited significant antimicrobial activity against P. gingivalis and E. coli, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 125 µg/mL . The cytotoxicity analysis showed minimal effects on human cells (HEK 293), suggesting a favorable safety profile for these compounds .

| Compound | MIC (µg/mL) | Cytotoxicity (HEK 293) |

|---|---|---|

| This compound Derivative A | 31.25 | Low |

| This compound Derivative B | 62.5 | Low |

| This compound Derivative C | 125 | Moderate |

Case Studies and Research Findings

- Inhibition of Amyloid Formation : this compound has been shown to prevent the fibrillation of human lysozyme, a protein associated with systemic hereditary amyloidosis (SHA). This effect was confirmed through various biophysical assays, indicating that this compound binds at the active site of lysozyme, preventing aggregation .

- Periodontal Disease Treatment : A study synthesized heterocyclic derivatives of this compound that demonstrated significant inhibitory potential against P. gingivalis. These compounds not only inhibited bacterial growth but also exhibited low cytotoxicity towards human cells, supporting their use as alternatives to traditional antibiotics in periodontal therapy .

- Trypsin Inhibition : The efficacy of this compound as a trypsin inhibitor was quantitatively assessed, revealing an IC50 value significantly lower than other tested compounds, demonstrating its potency in inhibiting protease activity .

Propiedades

IUPAC Name |

benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H3,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXJHWLDUBFPOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1670-14-0 (hydrochloride) | |

| Record name | Benzamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8045012 | |

| Record name | Benzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>18 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47193746 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

618-39-3, 1670-14-0 | |

| Record name | Benzamidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenecarboximidamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzamidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenylamidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.589 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZAMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KUE3ZY3J1F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.